molecular formula C27H38O3 B593118 Boldenone Cypionate CAS No. 106505-90-2

Boldenone Cypionate

Cat. No.: B593118
CAS No.: 106505-90-2
M. Wt: 410.6 g/mol
InChI Key: QPMSXPMLTYTHGM-ZLQWOROUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boldenone Cypionate is a synthetic anabolic-androgenic steroid derived from testosterone. It is primarily used in veterinary medicine to promote muscle growth in animals. This compound is known for its ability to increase nitrogen retention, protein synthesis, and appetite, as well as stimulate the release of erythropoietin in the kidneys .

Mechanism of Action

Target of Action

Boldenone Cypionate, like other anabolic androgenic steroids, primarily targets the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

This compound exhibits its effects by binding to the androgen receptor, which then regulates gene transcription . This binding results in a change in the expression of genes regulated by the AR, leading to changes in protein synthesis .

Biochemical Pathways

It is known that the activation of the ar can lead to various downstream effects, including increased protein synthesis, nitrogen retention, and stimulation of erythropoietin release .

Pharmacokinetics

It is known that the compound has a half-life of approximately 14 days . This long half-life is due to the slow release of the compound from the injection site into the systemic circulation .

Result of Action

The binding of this compound to the AR and the subsequent changes in gene transcription can lead to a variety of effects at the molecular and cellular levels. These effects include increased muscle mass and strength, improved bone density, and stimulation of linear growth and bone maturation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances, such as Vitamin C, can potentially mitigate some of the adverse effects associated with the use of this compound . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boldenone Cypionate is synthesized through the esterification of boldenone with cypionic acid. The reaction typically involves the use of a catalyst and an organic solvent. The process begins with the preparation of boldenone, which is then reacted with cypionic acid under controlled temperature and pressure conditions to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced equipment and technology. The process includes the purification of raw materials, precise control of reaction conditions, and rigorous quality control measures to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions: Boldenone Cypionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Boldenone Cypionate has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Boldenone Cypionate is unique due to its specific ester, which provides a balance between the rapid onset of action and sustained release. This makes it suitable for veterinary applications where consistent and prolonged effects are desired .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h13,15,17-18,21-24H,3-12,14,16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMSXPMLTYTHGM-ZLQWOROUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=CC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=C[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747209
Record name (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106505-90-2
Record name (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the key intermolecular interactions that govern the crystal packing of Boldenone Cypionate?

A1: The crystal structure of this compound, alongside Boldenone and other Boldenone esters, was investigated using single-crystal X-ray diffraction []. Analysis of the Hirshfeld surfaces and fingerprint plots revealed that hydrogen bonding interactions (H⋯H) are the dominant force influencing the crystal packing of these molecules. These are followed by weaker interactions involving oxygen and hydrogen atoms (O⋯H/H⋯O) and, to a lesser extent, carbon and hydrogen atoms (C⋯H/H⋯C) [].

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